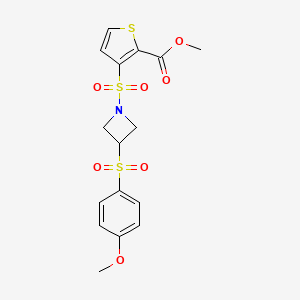
Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO7S3 and its molecular weight is 431.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Azetidine ring : A four-membered cyclic amine that contributes to the compound's biological activity.
- Sulfonyl groups : These enhance the compound's reactivity and interaction with biological targets.
- Thiophene moiety : A five-membered sulfur-containing ring that is often involved in biological interactions.
The molecular formula of the compound is C19H19N3O4S2, with a molecular weight of 417.5 g/mol.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, particularly those involved in cell wall synthesis, similar to other sulfonamide derivatives that inhibit transpeptidase enzymes responsible for bacterial cell wall formation.
- Antioxidant Activity : Preliminary studies suggest that the compound may modulate oxidative stress pathways, potentially by influencing the Nrf2-Keap1 signaling pathway, which is crucial for cellular defense against oxidative damage .
Biological Activity Overview
Research findings indicate a range of biological activities associated with this compound:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Antitumor Potential
Recent investigations into analogs of this compound have revealed promising antitumor activity. Studies involving azetidine-containing compounds indicate that modifications can enhance potency against cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Studies and Research Findings
Several studies have reported on the biological effects and therapeutic potential of related compounds:
- Study on Antitumor Agents : A study published in Journal of Medicinal Chemistry explored analogs of azetidine compounds and their efficacy against tumor cells. The findings indicated that structural modifications significantly impacted their anticancer activity, highlighting the importance of the azetidine moiety in enhancing biological effects .
- Mechanistic Insights : Research has shown that compounds with similar structures can inhibit specific protein-protein interactions (PPIs), particularly those involving Nrf2, which plays a pivotal role in cellular responses to oxidative stress. This suggests that this compound may also possess similar properties .
Data Table: Biological Activities Summary
Propriétés
IUPAC Name |
methyl 3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S3/c1-23-11-3-5-12(6-4-11)26(19,20)13-9-17(10-13)27(21,22)14-7-8-25-15(14)16(18)24-2/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFONHQBWFCRTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













